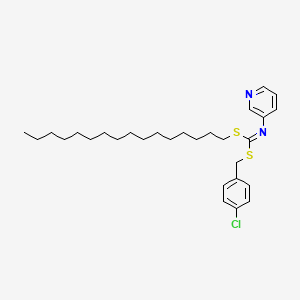
(4-Chlorophenyl)methyl hexadecyl 3-pyridinylcarbonimidodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)methyl hexadecyl 3-pyridinylcarbonimidodithioate is a chemical compound with the molecular formula C29H43ClN2S2 and a molecular weight of 519.24812 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group, a hexadecyl chain, and a pyridinylcarbonimidodithioate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)methyl hexadecyl 3-pyridinylcarbonimidodithioate typically involves the reaction of 4-chlorobenzyl chloride with hexadecylamine to form an intermediate, which is then reacted with pyridine-3-carbonimidodithioic acid. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chlorophenyl)methyl hexadecyl 3-pyridinylcarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Applications De Recherche Scientifique
(4-Chlorophenyl)methyl hexadecyl 3-pyridinylcarbonimidodithioate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl)methyl hexadecyl 3-pyridinylcarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chlorophenyl)methyl hexadecyl 3-pyridinylcarbonimidodithioate
- This compound analogs
- Other pyridinylcarbonimidodithioate derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .
Propriétés
Numéro CAS |
41643-23-6 |
|---|---|
Formule moléculaire |
C29H43ClN2S2 |
Poids moléculaire |
519.3 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)methylsulfanyl]-1-hexadecylsulfanyl-N-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C29H43ClN2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23-33-29(32-28-17-16-22-31-24-28)34-25-26-18-20-27(30)21-19-26/h16-22,24H,2-15,23,25H2,1H3 |
Clé InChI |
SMBQOMVLVRHGEJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCSC(=NC1=CN=CC=C1)SCC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




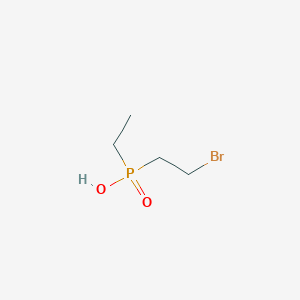
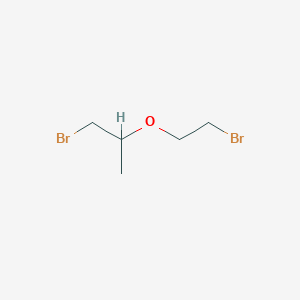
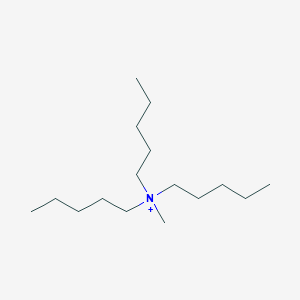


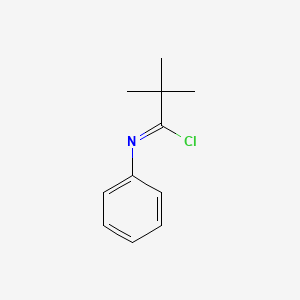

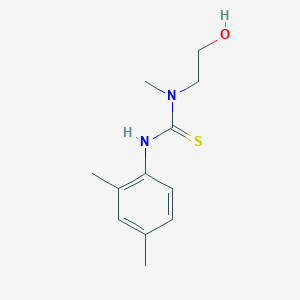

![4-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14652135.png)
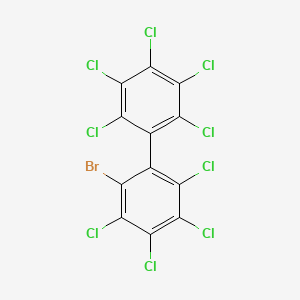
![5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran](/img/structure/B14652149.png)
